Volkensin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Volkensin is a natural product found in Melia volkensii with data available.

Applications De Recherche Scientifique

Characterization and Molecular Modeling

Volkensin, a type 2 ribosome-inactivating protein from Adenia volkensii, has been characterized at the protein and nucleotide levels. This characterization included direct amino acid sequencing and gene cloning. The gene sequence analysis revealed a 1569-bp ORF encoding 523 amino acids without introns, suggesting several isoforms for the this compound A-chain. A molecular model of this compound was obtained based on the crystallographic coordinates of ricin, indicating conserved amino acid residues in the active site common to all known ribosome-inactivating proteins (Chambery et al., 2004).

Structural Analysis and Surface Analysis

A structural analysis of this compound was conducted to understand its function as a potent toxin. The study involved computational model building, examining this compound's electrostatic potential charge distribution, hydrophobic profile, and surface topology. Limited proteolysis was applied to probe this compound's surface topology, providing insights into its conformational features (Severino et al., 2009).

Neuronal Impact and Glial Reaction Study

This compound's impact on central neurons was studied by injecting it into the cerebellar cortex of rats. This research focused on the reaction of astrocytes and microglia in brain regions following this compound-induced neuronal death. The study observed neurodegenerative features, astrocytic activation, microglia activation, phagocytic features, and major histocompatibility complex antigen inductions, providing insights into neurodegenerative phenomena (Cevolani et al., 2001).

Interaction with Cells

The interaction of this compound with HeLa cells was studied, focusing on binding, endocytosis, intracellular routing, degradation, and exocytosis. This research compared this compound's interaction with cells to other ribosome-inactivating proteins, revealing insights into its rapid localization in the Golgi apparatus and its high cytotoxicity despite low cellular binding and uptake (Battelli et al., 2004).

Cloning and Expression Studies

The cloning, expression, and renaturation of the recombinant this compound B chain were reported, focusing on the co-association procedure for in vitro heterodimeric this compound reconstitution. This study explored the carbohydrate-binding properties of native this compound, correlating toxin-specific properties to lectin sugar-binding preferences (Chambery et al., 2007).

Propriétés

Numéro CAS |

91933-11-8 |

|---|---|

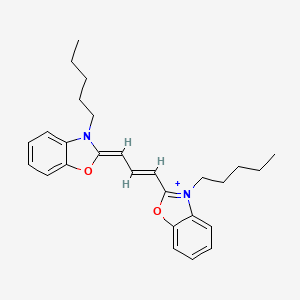

Formule moléculaire |

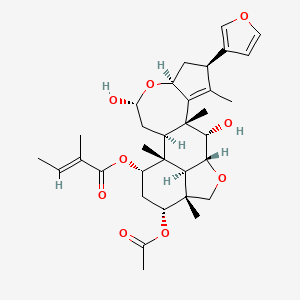

C33H44O9 |

Poids moléculaire |

584.7 g/mol |

Nom IUPAC |

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m1/s1 |

Clé InChI |

KQNNSYZQMSOOQH-GLDAUDTLSA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]4C[C@@H](O[C@H]5C[C@H](C(=C5[C@@]4([C@@H]3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |

SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C |

Synonymes |

ibosome-inactivating protein type 2, Adenia volkensii RIP protein, A volkensii Harms volkensin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)

![1-phenyl-2-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]benzimidazol-1-yl]ethanone](/img/structure/B1239776.png)

![(E)-(4S,6S)-8-Methyl-6-((S)-3-methyl-2-{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-5-oxo-4-((R)-2-oxo-pyrrolidin-3-ylmethyl)-non-2-enoic acid benzyl ester](/img/structure/B1239777.png)

![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)